molecular formula C2H5N3O2S B13415868 Ethanesulfonyl azide CAS No. 70284-09-2

Ethanesulfonyl azide

Cat. No.: B13415868
CAS No.: 70284-09-2
M. Wt: 135.15 g/mol
InChI Key: OJKPTXBAXARIHC-UHFFFAOYSA-N
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Description

Ethanesulfonyl azide is an organic compound with the molecular formula C₂H₅N₃O₂S. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with sodium azide in an organic solvent such as ethanol or methanol. The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and safety, given the potentially explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize risks .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Mechanism of Action

The reactivity of ethanesulfonyl azide is primarily due to the azide functional group. In nucleophilic substitution reactions, the azide ion (N₃⁻) acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . The cycloaddition reactions involve the formation of a five-membered ring through the interaction of the azide group with alkynes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a slightly different steric and electronic environment compared to its methyl and benzene counterparts, influencing its reactivity and the types of reactions it can undergo .

Properties

CAS No.

70284-09-2

Molecular Formula

C2H5N3O2S

Molecular Weight

135.15 g/mol

IUPAC Name

N-diazoethanesulfonamide

InChI

InChI=1S/C2H5N3O2S/c1-2-8(6,7)5-4-3/h2H2,1H3

InChI Key

OJKPTXBAXARIHC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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